molecular formula C20H23N3O3 B2373071 2-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1904236-68-5

2-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2373071
CAS RN: 1904236-68-5
M. Wt: 353.422
InChI Key: GTNQGPGQCSXBHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Synthetic Chemistry Applications

Novel Compound Synthesis : A study by Bhat et al. (2020) explored the Biginelli reaction to synthesize novel dihydropyrimidinone derivatives containing a phthalimide moiety. This process utilized enaminones derived from phthalic anhydride and para-aminoacetophenone, showcasing the versatility of incorporating dimethylamino benzoyl azetidinyl groups into complex molecules for potential therapeutic uses (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).

Heterocyclic Compound Synthesis : Ornik et al. (1990) demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing fused pyranones, leading to derivatives of tetrahydro-2H-1-benzopyran-2-one and other complex heterocycles. This illustrates the compound's role in generating structures with potential for diverse biological activities (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

Material Science Applications

Corrosion Inhibition : Chafiq et al. (2020) studied spirocyclopropane derivatives for mild steel protection in HCl, highlighting the compound's potential as a corrosion inhibitor. The study emphasized green and environmentally friendly approaches in chemistry and technology-related fields, suggesting that derivatives of the specified compound could offer significant benefits in corrosion protection (Chafiq et al., 2020).

Pharmacology Applications

Anticonvulsant Activities : Sharma et al. (2016) synthesized and tested various 5-(isoindole-1,3-dione) pyrimidinones for their anticonvulsant activities. Among these, a compound with a similar structural motif showed significant efficacy, underscoring the potential of such structures in developing new anticonvulsant drugs (Sharma, Gawande, Mohan, & Goel, 2016).

Antimicrobial and Antitubercular Activities : Chandrashekaraiah et al. (2014) worked on synthesizing pyrimidine-azetidinone analogues, including structures similar to the compound , and assessed their antioxidant, antimicrobial, and antitubercular activities. The findings indicated that such compounds could serve as bases for designing effective antimicrobial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often not predictable from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. These can be determined through laboratory testing .

Future Directions

The future research directions for a compound like this could include exploring its potential uses in medicine or industry, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21(2)14-7-5-6-13(10-14)18(24)22-11-15(12-22)23-19(25)16-8-3-4-9-17(16)20(23)26/h3-7,10,15-17H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQGPGQCSXBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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